SGI-7079 -

SGI-7079

Catalog Number: EVT-283169
CAS Number:
Molecular Formula: C26H26FN7
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SGI-7079 is an inhibitor of the receptor tyrosine kinase Axl. It inhibits proliferation of inflammatory breast cancer cells (IC50s = 0.43 and 0.15 µM for SUM149 and KPL-4 cells, respectively), decreases invasion, and halts the cell cycle in the G1 phase. SGI-7079 synergistically increases the potency of erlotinib on EGFR inhibition. In a mouse xenograft model of non-small cell lung cancer, SGI-7079 dose-dependently inhibits tumor growth, an effect that is greater when used in combination with erlotinib.
SGI-7079 is a potent and selective Axl inhibitor with potential anticancer activity. SGI-7079 effectively inhibited Axl activation in the presence of exogenous Gas6 ligand. SGI-7079 inhibited tumor growth in a dose dependent manner. Axl is a potential therapeutic target for overcoming EGFR inhibitor resistance.

1. 4-(6-(4-(Trifluoromethoxy)phenylamino)-5-methyl-pyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide []

    2. 4-Amino-5-(4-Fluorophenyl)-6,7-Dimethoxy-2-[4-(Morpholinocarbonyl)perhydro-1,4-Diazepin-1-Yl]Quinoline []

      3. Dihydroartemisinin (DHA) [, ]

      • Compound Description: DHA is a well-known antimalarial drug with emerging applications in treating autoimmune diseases. Studies show that DHA can ameliorate experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by enhancing AXL signaling in microglia. [, ]

      4. SGI-7079 [, ]

      • Compound Description: SGI-7079 is a potent and selective inhibitor of the AXL receptor tyrosine kinase. It has shown efficacy in preclinical studies for treating various cancers, including inflammatory breast cancer and non-small cell lung carcinoma. [, ]
      Overview

      SGI-7079 is a small molecule inhibitor specifically targeting the AXL receptor tyrosine kinase, which is a member of the TAM family of receptors. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those exhibiting resistance to conventional therapies. The name "AXL" is derived from the Greek word "anexelekto," meaning uncontrolled, reflecting its role in cancer progression.

      Source and Classification

      SGI-7079 was initially developed by researchers at The University of Texas System and has been classified as an investigational drug with its highest research and development status currently pending. It primarily functions as an anti-cancer agent by inhibiting the activity of the AXL receptor, which is implicated in tumor survival, migration, and invasion pathways .

      Synthesis Analysis

      The synthesis of SGI-7079 involves a series of organic reactions designed to create a compound that specifically inhibits the AXL receptor. While detailed proprietary methods are not publicly disclosed, the general approach includes:

      • Starting Materials: The synthesis begins with readily available organic compounds that serve as building blocks.
      • Reactions: Key reactions likely include coupling reactions to form the core structure, followed by functional group modifications to enhance specificity and potency against the AXL receptor.
      • Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate SGI-7079 from by-products and unreacted materials.
      Molecular Structure Analysis

      SGI-7079 has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity. The compound's empirical formula is C26H26FNC_{26}H_{26}FN, and it has a molecular weight of approximately 455.53 g/mol. The structure features:

      • Core Structure: A central aromatic system that provides hydrophobic interactions with the AXL receptor.
      • Functional Groups: Includes fluorine and nitrogen atoms that may enhance binding affinity and specificity towards the target receptor.
      Chemical Reactions Analysis

      The chemical reactivity of SGI-7079 is primarily focused on its interaction with the AXL receptor. Upon administration:

      • Binding: SGI-7079 binds to the ATP-binding site of the AXL receptor, preventing autophosphorylation and subsequent activation.
      • Inhibition Mechanism: By inhibiting AXL, SGI-7079 disrupts downstream signaling pathways such as PI3K/AKT/mTOR and MEK/ERK, which are crucial for tumor cell proliferation and survival .
      Mechanism of Action

      The mechanism through which SGI-7079 exerts its anti-cancer effects involves several steps:

      1. Receptor Binding: SGI-7079 selectively binds to the AXL receptor's kinase domain.
      2. Inhibition of Autophosphorylation: This binding prevents autophosphorylation at critical tyrosine residues (Tyr779, Tyr821, Tyr866), which are essential for receptor activation.
      3. Disruption of Signaling Pathways: Inhibition leads to decreased activation of downstream pathways involved in cell survival, migration, and invasion, ultimately resulting in reduced tumor growth and enhanced sensitivity to other therapies .
      Physical and Chemical Properties Analysis

      SGI-7079 exhibits several notable physical and chemical properties:

      • Solubility: It is soluble in DMSO (dimethyl sulfoxide) but has limited solubility in water, which is common for many small molecule inhibitors.
      • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
      • Molecular Weight: Approximately 455.53 g/mol, which is within the typical range for small molecule inhibitors.
      Applications

      SGI-7079 is being explored for various scientific uses, particularly in oncology:

      • Cancer Treatment: Its primary application is as an anti-cancer agent targeting tumors that express high levels of AXL, including non-small cell lung cancer and inflammatory breast cancer.
      • Combination Therapy: Early clinical trials are investigating its use in combination with other therapies to overcome resistance mechanisms associated with epidermal growth factor receptor inhibitors .
      • Research Tool: SGI-7079 serves as a valuable tool in research settings to elucidate the role of AXL in cancer biology and therapeutic resistance mechanisms.

      Properties

      Product Name

      SGI-7079

      IUPAC Name

      2-[3-[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile

      Molecular Formula

      C26H26FN7

      Molecular Weight

      455.5 g/mol

      InChI

      InChI=1S/C26H26FN7/c1-17-16-29-25-23(17)24(19-5-3-4-18(14-19)8-9-28)31-26(32-25)30-20-6-7-22(21(27)15-20)34-12-10-33(2)11-13-34/h3-7,14-16H,8,10-13H2,1-2H3,(H2,29,30,31,32)

      InChI Key

      BCFKACXAIBEPKR-UHFFFAOYSA-N

      SMILES

      CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC(=C(C=C4)N5CCN(CC5)C)F

      Solubility

      Soluble in DMSO, not in water

      Synonyms

      SGI-7079; SGI 7079; SGI7079.

      Canonical SMILES

      CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC(=C(C=C4)N5CCN(CC5)C)F

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.